molecular formula C15H15F2N5O B2354605 1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034478-13-0

1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Cat. No.: B2354605
CAS No.: 2034478-13-0
M. Wt: 319.316
InChI Key: CCZKOEXCNSCDDY-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a difluorophenyl group and an imidazo[1,2-b]pyrazol moiety, which are known for their significant biological and chemical properties. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the imidazo[1,2-b]pyrazol moiety: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.

    Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl reagent, which is reacted with the intermediate compound formed in the previous step.

    Urea formation: The final step involves the reaction of the intermediate with a urea derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo moiety and are known for their biological activities.

    Difluorophenyl derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O/c1-10-9-13-21(7-8-22(13)20-10)6-5-18-15(23)19-14-11(16)3-2-4-12(14)17/h2-4,7-9H,5-6H2,1H3,(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZKOEXCNSCDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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